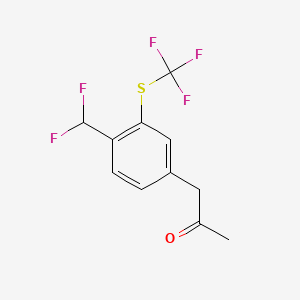
2-Bromo-4,6-diiodoaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4,6-diiodoaniline is an organic compound with the molecular formula C6H3BrI2NH2 It is a derivative of aniline, where the hydrogen atoms at positions 2, 4, and 6 of the benzene ring are substituted by bromine and iodine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4,6-diiodoaniline typically involves the iodination and bromination of aniline. One common method includes the reaction of aniline with potassium dichloroiodate in dilute hydrochloric acid to form diiodoaniline, followed by bromination . Another approach involves the direct halogenation of aniline derivatives using appropriate halogenating agents .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, where aniline is treated with bromine and iodine under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the desired product efficiently.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromo-4,6-diiodoaniline undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Halogen atoms in this compound can be substituted by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace halogen atoms.
Major Products Formed:
Oxidation: Formation of nitroaniline or nitrosoaniline derivatives.
Reduction: Formation of aniline derivatives.
Substitution: Formation of substituted aniline derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-Bromo-4,6-diiodoaniline has several applications in scientific research:
Biology: The compound can be used in the study of biological systems, particularly in understanding the effects of halogenated anilines on biological pathways.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Bromo-4,6-diiodoaniline involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The presence of bromine and iodine atoms enhances its reactivity and ability to form stable complexes with various biomolecules. These interactions can modulate biological pathways and influence the compound’s overall biological activity .
Vergleich Mit ähnlichen Verbindungen
4-Bromo-2-iodoaniline: Similar structure but with different halogenation pattern.
2-Bromo-4,6-dinitroaniline: Contains nitro groups instead of iodine.
2-Chloro-4,6-diiodoaniline: Chlorine substitution instead of bromine.
Uniqueness: 2-Bromo-4,6-diiodoaniline is unique due to its specific halogenation pattern, which imparts distinct chemical and physical properties. The presence of both bromine and iodine atoms makes it a valuable compound for various synthetic and research applications, offering different reactivity compared to its analogs.
Eigenschaften
Molekularformel |
C6H4BrI2N |
|---|---|
Molekulargewicht |
423.82 g/mol |
IUPAC-Name |
2-bromo-4,6-diiodoaniline |
InChI |
InChI=1S/C6H4BrI2N/c7-4-1-3(8)2-5(9)6(4)10/h1-2H,10H2 |
InChI-Schlüssel |
DQPAGIQDLDKWGB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1Br)N)I)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


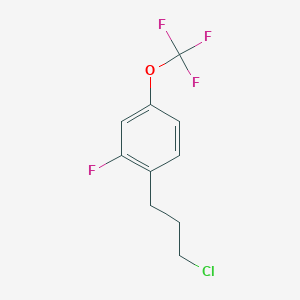
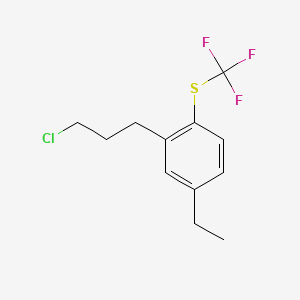
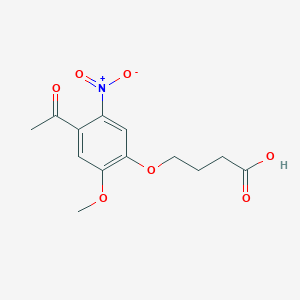
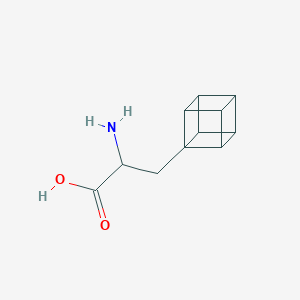
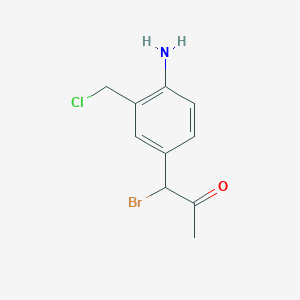

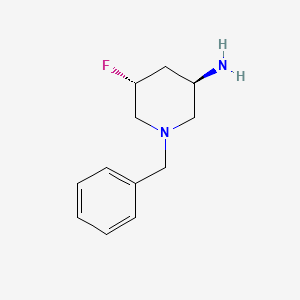
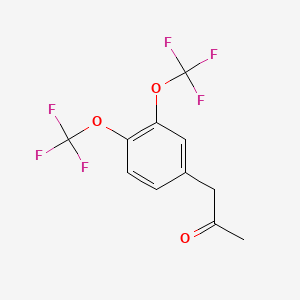

![(6S,8R)-6-(5-bromopyridin-2-yl)-8-methyl-7-(2,2,2-trifluoroethyl)-6,7,8,9-tetrahydro-3H-pyrazolo[4,3-f]isoquinoline](/img/structure/B14056879.png)


![4-Bromo-2-{(E)-[(furan-2-yl)(2-phenylhydrazinylidene)methyl]diazenyl}pyridine](/img/structure/B14056885.png)
